molecular formula C21H21N3O2S B3312236 N-(4-(2-(mesitylamino)-2-oxoethyl)thiazol-2-yl)benzamide CAS No. 946304-94-5

N-(4-(2-(mesitylamino)-2-oxoethyl)thiazol-2-yl)benzamide

Cat. No. B3312236
CAS RN: 946304-94-5
M. Wt: 379.5 g/mol
InChI Key: YWLSWBGVGMXSQP-UHFFFAOYSA-N
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Description

“N-(4-(2-(mesitylamino)-2-oxoethyl)thiazol-2-yl)benzamide” is a chemical compound that belongs to the class of thiazole derivatives . Thiazole derivatives have been reported to exhibit various medicinal properties .


Synthesis Analysis

The synthesis of similar thiazole derivatives involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .


Molecular Structure Analysis

The molecular structures of similar thiazole derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar thiazole derivatives include coupling reactions and treatment with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar thiazole derivatives were analyzed based on IR, 1H, 13C NMR and mass spectral data .

Scientific Research Applications

Suzuki–Miyaura Coupling

The compound could be used in Suzuki–Miyaura (SM) coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction. The success of SM coupling originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Antimicrobial Applications

The compound could be synthesized into derivatives that have promising antimicrobial activity. These derivatives could be used to combat antimicrobial drug resistance by pathogens .

Anticancer Applications

The compound could also be synthesized into derivatives that have antiproliferative properties. These derivatives could be used to combat anticancer drug resistance by cancerous cells .

Anti-inflammatory Applications

The compound could be synthesized into derivatives that have anti-inflammatory properties. These derivatives could be used to treat inflammation, a complex and non-specific immune response by vascular tissue to stimuli like pathogens, toxins, irritants, pollutants and damaged cells .

Antioxidant Applications

The compound could be synthesized into derivatives that have antioxidant properties. These derivatives could be used to combat oxidative stress, a major factor in the development of chronic and degenerative ailments such as cancer, autoimmune disorders, aging, cataract, rheumatoid arthritis, cardiovascular and neurodegenerative diseases .

Synthesis of Manganese (I)–N-heterocyclic Carbene (NHC) Complex

The compound was obtained as the unexpected, almost exclusive, product in the attempted synthesis of a manganese (I)–N-heterocyclic carbene (NHC) complex .

Future Directions

The future directions for “N-(4-(2-(mesitylamino)-2-oxoethyl)thiazol-2-yl)benzamide” could involve further investigation of its pharmacological activities. Hybrid antimicrobials that combine the effect of two or more agents represent a promising antibacterial therapeutic strategy . Therefore, this compound could be investigated in conjunction with other agents for enhanced antibacterial activity.

properties

IUPAC Name

N-[4-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O2S/c1-13-9-14(2)19(15(3)10-13)23-18(25)11-17-12-27-21(22-17)24-20(26)16-7-5-4-6-8-16/h4-10,12H,11H2,1-3H3,(H,23,25)(H,22,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWLSWBGVGMXSQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(2-(mesitylamino)-2-oxoethyl)thiazol-2-yl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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